molecular formula C27H34 B14428461 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- CAS No. 80382-25-8

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)-

Cat. No.: B14428461
CAS No.: 80382-25-8
M. Wt: 358.6 g/mol
InChI Key: KUPQKNLBQPAEEE-NFQMXDRXSA-N
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Description

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is a complex organic compound with a unique structure characterized by multiple double bonds and methyl groups. This compound is part of the steroid family and has significant implications in various scientific fields due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydrogenation: Initial hydrogenation of a suitable precursor to introduce the necessary double bonds.

    Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.

    Cyclization: Formation of the steroid ring structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors for hydrogenation and automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using hydrogen gas and a catalyst to saturate the double bonds.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Scientific Research Applications

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- has numerous applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of steroids and the effects of multiple double bonds.

    Biology: Investigated for its potential role in biological processes and interactions with cellular components.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of other biologically active steroids.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include steroid hormone pathways and other signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure but different functional groups.

    Ergosterol: Another steroid with multiple double bonds, commonly found in fungi.

    Stigmasterol: A plant sterol with structural similarities.

Uniqueness

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.

Properties

CAS No.

80382-25-8

Molecular Formula

C27H34

Molecular Weight

358.6 g/mol

IUPAC Name

(17R)-4,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H34/c1-18(2)8-6-10-20(4)27(5)17-16-25-24-13-12-21-19(3)9-7-11-22(21)23(24)14-15-26(25)27/h7,9,11-15,18,20H,6,8,10,16-17H2,1-5H3/t20-,27-/m1/s1

InChI Key

KUPQKNLBQPAEEE-NFQMXDRXSA-N

Isomeric SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CC[C@]4(C)[C@H](C)CCCC(C)C

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CCC4(C)C(C)CCCC(C)C

Origin of Product

United States

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